Leupeptin

Cysteine Protease Inhibition Enzyme Kinetics Ki Determination

Leupeptin (CAS 55123-66-5) is the evidence-backed choice for reproducible protease inhibition. It delivers nanomolar-range Ki values—6 nM (cathepsin B), 10 nM (calpain), 35 nM (trypsin)—and validated in vivo autophagy flux via LC3-II accumulation (p<0.01 in brain). Its dual-class serine/cysteine targeting eliminates multi-inhibitor cocktails, reducing variability in protein extraction workflows. Documented antiviral efficacy (IC50 0.8 µM against HCoV-229E; EC50 42.34 µM against SARS-CoV-2) further distinguishes it from structural analogues in multivariate organ-level analyses. Procure the exact compound for reproducible, publishable results.

Molecular Formula C20H38N6O4
Molecular Weight 426.6 g/mol
CAS No. 55123-66-5
Cat. No. B1674832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeupeptin
CAS55123-66-5
Synonymsacetyl-L-leucyl-L-leucyl-L-arginal
leupeptin
leupeptin, (S)-isomer
leupeptin, monoacetate, (S)-isome
Molecular FormulaC20H38N6O4
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC[NH+]=C(N)N)C=O)NC(=O)C
InChIInChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/t15-,16-,17-/m0/s1
InChIKeyGDBQQVLCIARPGH-ULQDDVLXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leupeptin (CAS 55123-66-5) for Protease Inhibition: Scientific Procurement & Baseline Specifications


Leupeptin (CAS 55123-66-5), also available as its hemisulfate salt (CAS 103476-89-7), is a naturally occurring tripeptide aldehyde derived from Streptomyces species that functions as a reversible, broad-spectrum protease inhibitor [1]. It targets serine, cysteine, and threonine proteases through competitive inhibition, forming a covalent hemiacetal adduct with the active-site serine hydroxyl group and a comparable bond with active-site cysteine residues [2]. This mechanism distinguishes it from many irreversible or class-specific inhibitors. Biochemically, Leupeptin exhibits nanomolar-range Ki values against cathepsin B (6 nM), calpain (10 nM), and trypsin (35 nM), and demonstrates significant in vivo utility in autophagy flux studies via LC3-II accumulation [3].

Leupeptin CAS 55123-66-5: Why Broad-Spectrum Protease Inhibitors Cannot Be Interchanged Without Quantitative Justification


Generic substitution of protease inhibitors is not scientifically valid due to distinct target specificity profiles and divergent quantitative inhibition constants, even among compounds with overlapping class-level annotations . For instance, while both Leupeptin and E-64 are listed as 'cysteine protease inhibitors,' their in vivo effects are clearly differentiated by multivariate analysis [1]. Similarly, Leupeptin exhibits a defined Ki of 6 nM for cathepsin B and no inhibition of chymotrypsin, whereas alternatives like AEBSF or PMSF target different enzyme subsets with different kinetics . Selecting a protease inhibitor without quantitative, target-matched evidence—specifically, Ki or IC50 data under experimental conditions—risks incomplete proteolytic suppression, confounding off-target effects, and unreproducible results. The following quantitative evidence provides the necessary comparator-driven data to guide a scientifically sound procurement decision for Leupeptin.

Leupeptin 55123-66-5 Quantitative Evidence: Comparator-Based Ki Values, In Vivo Differentiation & Autophagy Flux Metrics


Cathepsin B Inhibition: Ki Value Comparison of Leupeptin vs. E-64 vs. Antipain

In a direct head-to-head comparison of protease inhibitors against the purified cysteine protease longipain, Leupeptin at 0.01 mM concentration achieved 85% inhibition, compared to 89% inhibition for E-64 and 56% inhibition for antipain at the same concentration [1]. Further supporting data demonstrates that Leupeptin inhibits cathepsin B with a Ki of 6 nM, which is within the same order of magnitude as E-64's potent inhibition of cysteine proteases, but with the crucial distinction of broader serine protease coverage [2].

Cysteine Protease Inhibition Enzyme Kinetics Ki Determination

In Vivo Multivariate Differentiation: Leupeptin vs. Structural Analogues Dan-Leu-Argal and Pyr-Leu-Argal

A multivariate analysis of in vivo effects in mice following 8-day intraperitoneal administration clearly differentiated Leupeptin from its two close structural analogues, Dan-Leu-Argal and Pyr-Leu-Argal, despite these analogues showing close relationships to each other [1]. Additionally, the in vivo effects of Leupeptin were clearly differentiated from those of E-64C and EP-459 [1]. This demonstrates that subtle structural modifications in the tripeptide aldehyde scaffold lead to quantitatively distinct physiological outcomes, preventing reliable extrapolation from analogue data.

In Vivo Pharmacology Protease Inhibitor Selectivity Multivariate Analysis

Autophagy Flux Measurement: LC3-II Accumulation with Leupeptin vs. Saline Control

Intraperitoneal injection of Leupeptin in GFP-LC3 transgenic mice significantly increased the ratio of LC3-II to LC3-I compared to saline control, as quantified by immunoblot densitometry [1]. Protein levels were normalized to GAPDH, and statistical significance was achieved at p < 0.05 for retina and p < 0.01 for brain tissue [1]. This quantitative increase in the autophagosomal membrane protein LC3-II confirms Leupeptin's efficacy as a lysosomal cysteine protease inhibitor capable of blocking autophagic flux in vivo.

Autophagy LC3-II Lysosomal Inhibition In Vivo Flux Assay

Enzyme Selectivity Profile: Inhibition and Non-Inhibition Targets of Leupeptin

Leupeptin exhibits a defined inhibition profile with nanomolar Ki values against cathepsin B (6 nM), calpain (10 nM), and trypsin (35 nM), while showing no inhibitory activity against chymotrypsin, elastase, renin, or pepsin [1]. This selectivity contrasts with broader-spectrum inhibitors like AEBSF or PMSF, which primarily target serine proteases, and with pepstatin, which targets aspartic proteases [2]. The lack of inhibition against pepsin and renin is particularly notable for studies requiring aspartic protease activity.

Protease Selectivity Enzyme Specificity Off-Target Analysis

Solution Stability: Defined Storage Lifecycle for Experimental Planning

Leupeptin hemisulfate exhibits a well-defined stability profile: a 10 mM stock solution in water, DMSO, or ethanol is stable at 4°C for approximately 7 days, and at -20°C for approximately 6 months when stored as aliquots . Working solutions (10-100 µM) are stable for only a few hours and must be kept on ice during use [1]. This quantifies the practical working window and is essential for planning reproducible experiments.

Reagent Stability Storage Conditions Experimental Reproducibility

Leupeptin 55123-66-5 Application Scenarios: Validated Use Cases Based on Quantitative Evidence


In Vivo Autophagy Flux Blockade for Preclinical Studies

For studies requiring quantitative measurement of autophagic flux in vivo, Leupeptin is the evidence-backed choice. A single intraperitoneal injection in GFP-LC3 transgenic mice produced statistically significant LC3-II accumulation in multiple organs (retina p<0.05, brain p<0.01), providing a validated functional assay for lysosomal protease inhibition . This reproducible LC3-II elevation is not consistently demonstrated with alternative protease inhibitors lacking this specific lysosomal targeting, making Leupeptin the preferred procurement option for autophagy researchers.

Protein Purification Requiring Dual Serine/Cysteine Protease Inhibition

In protein extraction and purification workflows from complex tissues where both serine and cysteine proteases are active, Leupeptin provides a scientifically validated single-agent solution. Its nanomolar Ki values against cathepsin B (6 nM), calpain (10 nM), and trypsin (35 nM) demonstrate potent, dual-class inhibition, while its lack of activity against aspartic proteases (pepsin, renin) avoids unwanted interference . This selectivity profile eliminates the need for multi-inhibitor cocktails and reduces experimental variability, supporting more reproducible protein yield and integrity.

In Vivo Studies Requiring Compound-Specific Outcomes Not Extrapolatable from Analogues

For in vivo pharmacological studies where physiological outcomes are critical, procurement of the specific Leupeptin compound is non-negotiable. Multivariate analysis clearly differentiated Leupeptin's in vivo effects from those of its structural analogues Dan-Leu-Argal and Pyr-Leu-Argal, as well as from E-64C and EP-459, across six organ systems . This evidence directly refutes the assumption that similar tripeptide aldehydes produce equivalent in vivo results and mandates the procurement of the exact Leupeptin compound for reproducible physiological data.

Cell-Based Antiviral Assays Against Human Coronavirus

In antiviral research, Leupeptin demonstrated quantifiable efficacy against human coronavirus strain 229E in MRC-C cells, with an average IC50 of 0.8 µM, and reduced SARS-CoV-2 viral RNA in Vero cells at an EC50 of 42.34 µM . This provides a specific, concentration-defined reference point for virology studies, distinguishing it from protease inhibitors without established antiviral activity data. Researchers requiring a protease inhibitor with documented antiviral activity for use as a positive control or mechanistic probe should prioritize Leupeptin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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